molecular formula C18H25N7O3 B6425254 3-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-(2-methoxyphenyl)urea CAS No. 2034408-47-2

3-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-(2-methoxyphenyl)urea

Cat. No.: B6425254
CAS No.: 2034408-47-2
M. Wt: 387.4 g/mol
InChI Key: MXVJOXGZNGWCIY-UHFFFAOYSA-N
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Description

3-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H25N7O3 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.20188768 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Oxidation: : This compound undergoes oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions, often involving hydrides like lithium aluminum hydride, can modify specific functional groups within the molecule.

  • Substitution Reactions: : Substitution, especially nucleophilic substitution, is common due to the presence of the triazine ring.

Common reagents include alkyl halides, alcohols, and acids, leading to various products depending on the reaction conditions. Major products can include altered triazine derivatives and modified urea compounds.

Scientific Research Applications: This compound finds applications across several domains:

  • Chemistry: : Used as a precursor in the synthesis of other complex organic molecules.

  • Biology: : Investigated for its potential to interact with biological macromolecules.

  • Medicine: : Potential therapeutic applications, given its structural similarity to bioactive molecules.

  • Industry: : Utilized in materials science for creating polymers or as a component in specialty chemicals.

Mechanism of Action: The mechanism by which this compound exerts its effects often involves:

  • Molecular Targets: : It can bind to specific enzymes or receptors, influencing biological pathways.

  • Pathways: : It affects pathways involved in cell signaling or metabolic processes, depending on its application.

Comparison with Similar Compounds: In comparison to other compounds with similar structures, such as:

  • **3-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-phenylurea

  • **3-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1-(2-methoxyphenyl)urea

3-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-(2-methoxyphenyl)urea stands out due to its unique combination of functional groups, offering a distinctive set of properties and applications.

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Properties

IUPAC Name

1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O3/c1-24(2)16-21-15(22-17(23-16)25-8-10-28-11-9-25)12-19-18(26)20-13-6-4-5-7-14(13)27-3/h4-7H,8-12H2,1-3H3,(H2,19,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVJOXGZNGWCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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